2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-morpholino-1-ethanone
Description
2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-morpholino-1-ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a tetraazole ring, a morpholine ring, and a chlorophenyl group
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c14-11-3-1-10(2-4-11)13-15-17-19(16-13)9-12(20)18-5-7-21-8-6-18/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUSKQRXKZOEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-morpholino-1-ethanone typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using 4-chlorobenzyl chloride.
Formation of the Morpholino Group: The morpholino group can be introduced by reacting the intermediate with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-morpholino-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Materials Science: The compound is explored for its use in the development of new materials with unique properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-morpholino-1-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or viral replication.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to the suppression of inflammation or viral activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-morpholino-1-ethanone
- 2-[5-(4-bromophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-morpholino-1-ethanone
Uniqueness
2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-morpholino-1-ethanone is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct pharmacological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
